6-Ethoxy-3-methyl-1,3-diazinane-2,4-dione

Catalog No.
S12810013
CAS No.
M.F
C7H12N2O3
M. Wt
172.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Ethoxy-3-methyl-1,3-diazinane-2,4-dione

Product Name

6-Ethoxy-3-methyl-1,3-diazinane-2,4-dione

IUPAC Name

6-ethoxy-3-methyl-1,3-diazinane-2,4-dione

Molecular Formula

C7H12N2O3

Molecular Weight

172.18 g/mol

InChI

InChI=1S/C7H12N2O3/c1-3-12-5-4-6(10)9(2)7(11)8-5/h5H,3-4H2,1-2H3,(H,8,11)

InChI Key

QCVKOEFQBKBLNG-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(=O)N(C(=O)N1)C

6-Ethoxy-3-methyl-1,3-diazinane-2,4-dione is a heterocyclic compound characterized by a six-membered ring containing two nitrogen atoms and two carbonyl groups. Its molecular formula is C6H10N2O3C_6H_{10}N_2O_3, and it has a molecular weight of 158.16 g/mol. The compound features an ethoxy group at the sixth position and a methyl group at the third position of the diazinane ring, contributing to its unique chemical properties. The structure can be represented by the IUPAC name and various chemical identifiers such as InChI and SMILES formats, which facilitate its identification in chemical databases.

  • Oxidation: This compound can be oxidized to yield corresponding oxides using agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
  • Reduction: Reduction reactions may convert the compound into various reduced forms using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
  • Substitution: The ethoxy and methyl groups can be substituted with different functional groups under appropriate conditions, often involving halogens or nucleophiles like amines.

These reactions allow for the modification of the compound's structure, potentially enhancing its biological activity or altering its physical properties.

Research indicates that 6-Ethoxy-3-methyl-1,3-diazinane-2,4-dione exhibits notable biological activities. It has been studied for:

  • Antimicrobial Properties: The compound shows potential against various bacterial strains, indicating its usefulness in developing antimicrobial agents.
  • Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties, making it a candidate for further investigation in cancer therapy .

The specific mechanisms through which this compound exerts its biological effects involve interactions with molecular targets such as enzymes and receptors, potentially modulating their activity.

The synthesis of 6-Ethoxy-3-methyl-1,3-diazinane-2,4-dione typically involves:

  • Cyclization: A common method includes the reaction of an appropriate precursor with a carbonyl compound under acidic or basic conditions. For instance, 3-methoxy-2-methyl-1,3-diaminopropane can react with ethyl acetoacetate to form the diazinane derivative.
  • Controlled Conditions: The reaction conditions are optimized for yield and purity, often utilizing solvents like ethanol and catalysts to facilitate cyclization.

In industrial settings, continuous flow reactors may be employed to enhance efficiency and scalability during production.

6-Ethoxy-3-methyl-1,3-diazinane-2,4-dione finds applications across various fields:

  • Chemical Research: It serves as a building block for synthesizing more complex heterocyclic compounds.
  • Pharmaceutical Development: The compound is under investigation for potential therapeutic applications due to its unique structure and biological activity.
  • Material Science: It may be utilized in developing new materials with specific properties tailored for industrial applications.

Studies on the interactions of 6-Ethoxy-3-methyl-1,3-diazinane-2,4-dione with biological macromolecules have revealed its potential to bind to specific enzymes or receptors. This binding can lead to inhibition or activation of these targets, resulting in various biological effects. Understanding these interactions is crucial for elucidating the compound's mechanism of action and optimizing its therapeutic potential.

Several compounds share structural similarities with 6-Ethoxy-3-methyl-1,3-diazinane-2,4-dione:

Compound NameStructural FeaturesUnique Aspects
1-Methyl-1,3-diazinane-2,4-dioneLacks the ethoxy groupSimpler structure without additional functional groups
6-Methoxy-1,3-dimethyl-1,3-diazinane-2,4-dioneContains an additional methyl groupIncreased steric hindrance due to extra methyl group
3-Methyl-6-methoxy-1,2,4,5-tetrazineTetrazine derivativeDifferent ring structure but similar functional groups

The uniqueness of 6-Ethoxy-3-methyl-1,3-diazinane-2,4-dione lies in its specific combination of functional groups and ring structure. This combination confers distinct chemical reactivity and biological properties that differentiate it from other diazinane derivatives.

XLogP3

-0.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

172.08479225 g/mol

Monoisotopic Mass

172.08479225 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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